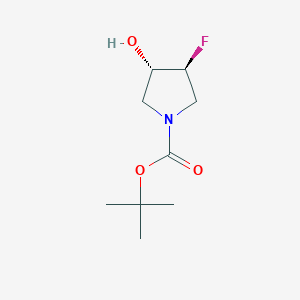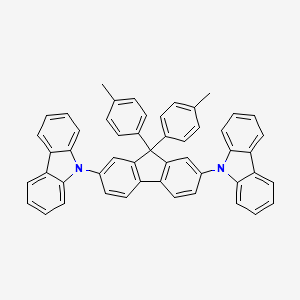
2,7-Bis(carbazol-9-YL)-9,9-DI-tolyl-fluorene
Übersicht
Beschreibung
2,7-Bis(carbazol-9-yl)-9,9-di-tolyl-fluorene is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two carbazole units attached to a fluorene core, which is further substituted with two tolyl groups. The compound’s molecular formula is C49H30N2, and it is often used in organic electronics due to its excellent thermal and photophysical properties .
Wirkmechanismus
Target of Action
It is known that this compound is used in the field of organic semiconductors , suggesting that its targets could be related to electronic properties of materials.
Biochemical Pathways
As a compound used in material science, particularly in the field of organic semiconductors , 2,7-Bis(carbazol-9-YL)-9,9-DI-tolyl-fluorene does not directly interact with biological pathways. Instead, it plays a role in the physical and chemical processes involved in the operation of organic electronic devices.
Pharmacokinetics
Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are typically associated with drugs and biological compounds. As this compound is a compound used in material science
Result of Action
The result of the action of this compound is likely to be observed at the level of material properties, such as improved conductivity, charge mobility, or light emission in organic semiconductors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(carbazol-9-yl)-9,9-di-tolyl-fluorene typically involves a multi-step process. One common method is the Suzuki coupling reaction, where carbazole units are coupled with a fluorene derivative in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Bis(carbazol-9-yl)-9,9-di-tolyl-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the carbazole units, often using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like bromine or iodine in the presence of a Lewis acid.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydrogenated carbazole derivatives.
Substitution: Formation of halogenated carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
2,7-Bis(carbazol-9-yl)-9,9-di-tolyl-fluorene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials for electronic devices and sensors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Bis(carbazol-9-yl)-9,9-dimethylfluorene
- 2,7-Bis(carbazol-9-yl)-9,9-dioctylfluorene
- 2,7-Bis(carbazol-9-yl)-9,9-spirobifluorene
Uniqueness
2,7-Bis(carbazol-9-yl)-9,9-di-tolyl-fluorene stands out due to its unique combination of thermal stability, photophysical properties, and ease of synthesis. The presence of tolyl groups enhances its solubility and processability, making it more versatile for various applications compared to its analogs .
Eigenschaften
IUPAC Name |
9-[7-carbazol-9-yl-9,9-bis(4-methylphenyl)fluoren-2-yl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H36N2/c1-33-19-23-35(24-20-33)51(36-25-21-34(2)22-26-36)45-31-37(52-47-15-7-3-11-41(47)42-12-4-8-16-48(42)52)27-29-39(45)40-30-28-38(32-46(40)51)53-49-17-9-5-13-43(49)44-14-6-10-18-50(44)53/h3-32H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOZLTYWWOHJAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=C2C=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H36N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


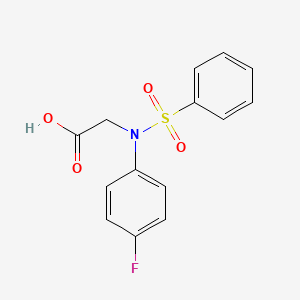
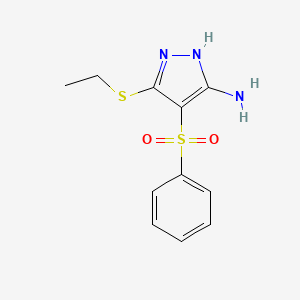
![6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3087409.png)
![(2E)-3-{3-[(4-Iodo-3,5-dimethyl-1H-pyrazol-1-YL)-methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3087417.png)
![(2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B3087422.png)
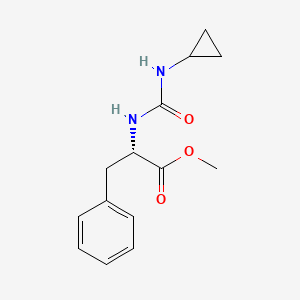
![(1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3087436.png)
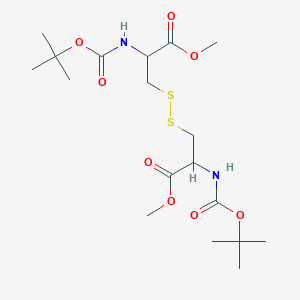
![(R)-methyl 2-(1-(2-(2-ethoxyethylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate](/img/structure/B3087458.png)
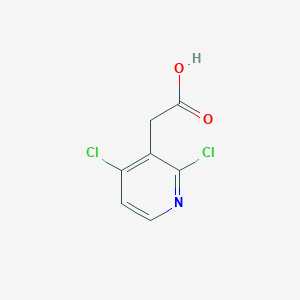
![2,2'-Bis[n,n-bis(biphenyl-4-yl)amino]9,9-spiro-bifluorene](/img/structure/B3087463.png)
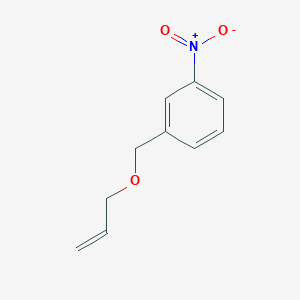
![Benzenamine, 3-[(2-propen-1-yloxy)methyl]-](/img/structure/B3087490.png)
